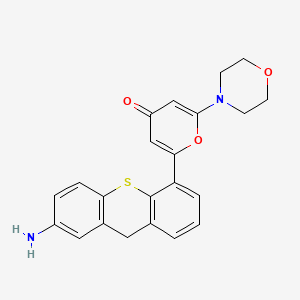
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one is a complex organic compound that features a unique structure combining a thioxanthene core, a pyranone ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thioxanthene core, followed by the introduction of the amino group at the 7th position. The pyranone ring is then constructed through cyclization reactions, and finally, the morpholine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one: shares similarities with other thioxanthene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
587871-49-6 |
|---|---|
Molekularformel |
C22H20N2O3S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-(7-amino-9H-thioxanthen-4-yl)-6-morpholin-4-ylpyran-4-one |
InChI |
InChI=1S/C22H20N2O3S/c23-16-4-5-20-15(11-16)10-14-2-1-3-18(22(14)28-20)19-12-17(25)13-21(27-19)24-6-8-26-9-7-24/h1-5,11-13H,6-10,23H2 |
InChI-Schlüssel |
VIZRUOUSLRMBFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC4=C3SC5=C(C4)C=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















